![molecular formula C13H16N2O5S B14198657 3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid CAS No. 851680-45-0](/img/structure/B14198657.png)
3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid: is a synthetic organic compound with a molecular formula of C14H16N2O6S This compound is characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid typically involves multiple steps, starting with the preparation of the pyrrolidine-1-sulfonyl aniline intermediate. This intermediate is then reacted with a suitable propanoic acid derivative under controlled conditions to yield the final product. Common reagents used in this synthesis include sulfonyl chlorides, aniline derivatives, and propanoic acid derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical assays and drug discovery.
Medicine: The compound’s potential therapeutic properties are being explored in the development of new drugs. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and modulating biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- 3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)phenyl]propanoic acid
- 3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)benzyl]propanoic acid
- 3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)cyclohexyl]propanoic acid
Comparison: Compared to similar compounds, 3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid is unique due to the presence of the anilino group, which enhances its reactivity and binding affinity to specific molecular targets. This makes it particularly valuable in applications where precise modulation of biological pathways is required.
Properties
CAS No. |
851680-45-0 |
|---|---|
Molecular Formula |
C13H16N2O5S |
Molecular Weight |
312.34 g/mol |
IUPAC Name |
3-oxo-3-(2-pyrrolidin-1-ylsulfonylanilino)propanoic acid |
InChI |
InChI=1S/C13H16N2O5S/c16-12(9-13(17)18)14-10-5-1-2-6-11(10)21(19,20)15-7-3-4-8-15/h1-2,5-6H,3-4,7-9H2,(H,14,16)(H,17,18) |
InChI Key |
JMWLCKJPHVXBHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2NC(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


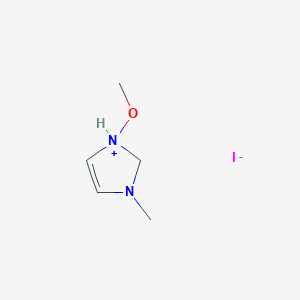
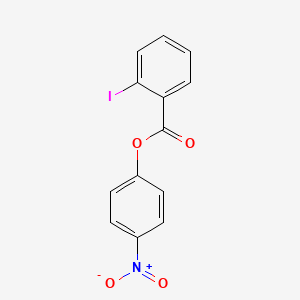

![12-[(Furan-2-yl)methoxy]dodecane-1-thiol](/img/structure/B14198599.png)
![N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide](/img/structure/B14198610.png)
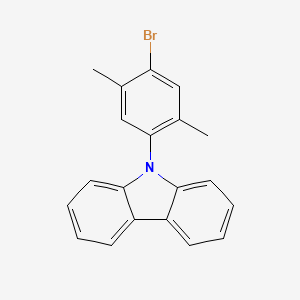
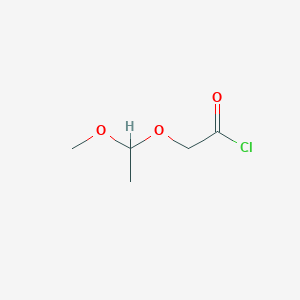

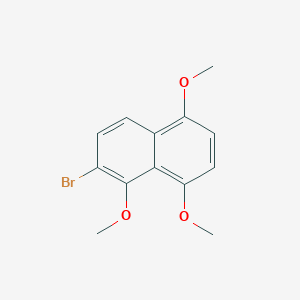
![4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14198643.png)
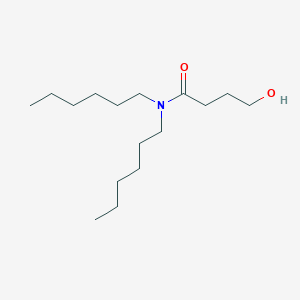

methanone](/img/structure/B14198667.png)
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B14198671.png)
